molecular formula C12H10BrN B12112796 2'-Bromo[1,1'-biphenyl]-4-amine CAS No. 65975-65-7

2'-Bromo[1,1'-biphenyl]-4-amine

Cat. No.: B12112796
CAS No.: 65975-65-7
M. Wt: 248.12 g/mol
InChI Key: CMEFAFBOQKEYKE-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-amine, 2’-bromo-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with an amine group attached to the fourth position of one ring and a bromine atom attached to the second position of the other ring. The molecular formula of this compound is C12H10BrN, and it has a molecular weight of 248.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 2’-bromo- typically involves the bromination of biphenyl followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromobiphenyl with an amine precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 2’-bromo- often involves large-scale bromination and amination processes. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine derivative under suitable reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-amine, 2’-bromo- can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can undergo substitution reactions, such as nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-amine, 2’-bromo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives and other aromatic compounds .

Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a reference compound in various analytical techniques .

Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects .

Industry: In the industrial sector, [1,1’-Biphenyl]-4-amine, 2’-bromo- is used in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-bromo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Bromobiphenyl: This compound is similar in structure but lacks the amine group.

    4-Bromobiphenyl: This compound has the bromine atom attached to the fourth position of the biphenyl ring.

    2-Aminobiphenyl: This compound has an amine group attached to the second position of the biphenyl ring.

Uniqueness: [1,1’-Biphenyl]-4-amine, 2’-bromo- is unique due to the presence of both the amine group and the bromine atom on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

65975-65-7

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

4-(2-bromophenyl)aniline

InChI

InChI=1S/C12H10BrN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2

InChI Key

CMEFAFBOQKEYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Br

Origin of Product

United States

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